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Introduction

AZP-531 (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin
(UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders,
most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).[1][2][3] Unlike its
acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its
analogue AZP-531 have been shown to counteract the effects of AG, improve glycemic control,
and reduce body weight.[1][4] This technical guide provides a comprehensive overview of the
core data, experimental protocols, and signaling pathways associated with AZP-531.

Core Mechanism of Action

Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is
a potent appetite stimulant and induces insulin resistance and fat deposition.[4] In contrast,
UAG has been shown to have opposing metabolic effects.[4] AZP-531 is a cyclic 8-amino-acid
analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for
once-daily dosing.[1]

The therapeutic rationale for AZP-531 is based on its ability to functionally antagonize the
orexigenic and metabolic effects of AG.[1] In conditions like PWS, there is an observed
elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to
the characteristic hyperphagia.[1][5] By acting as a UAG mimetic, AZP-531 is expected to
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counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic
parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced
hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act
independently of AG by modulating the expression of melanocortin receptors and stimulating
nesfatin neurons, which are also involved in regulating food intake.[1]

In the context of T2D and obesity, AZP-531 is proposed to improve glucose control by
enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]

Signaling Pathway

The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and
Unacylated Ghrelin (UAG), with AZP-531 acting as a UAG analogue.
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Opposing actions of Acylated and Unacylated Ghrelin.

Pharmacokinetics

In a first-in-human study, AZP-531 was administered to healthy subjects, overweight/obese
subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for
once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-
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dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration

(Cmax) and area under the curve (AUC) were dose-proportional.[2]

Clinical Trial Data
Prader-Willi Syndrome (PWS)

A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and

safety of AZP-531 in 47 patients with genetically confirmed PWS and hyperphagia.[1]

Table 1: Key Efficacy and Safety Outcomes in the PWS Phase Il Trial[1][6][7]

Parameter AZP-531 Group Placebo Group p-value
Hyperphagia
Questionnaire (HQ)
Significant —
Mean Total Score No Significant Change < 0.05
Improvement
. Significant o
9-item Score No Significant Change < 0.05
Improvement
Severity Domain Significant o
No Significant Change < 0.05
Score Improvement

Appetite Score
(Patient-Reported)

Reduction from

baseline

No Significant Change

< 0.001 (vs baseline)

Body Composition

Body Weight

No Significant Change

No Significant Change

Waist Circumference

Significant Reduction

No Significant Change

< 0.05 (vs baseline)

Fat Mass

Significant Reduction

No Significant Change

Glycemic Control

Post-prandial Glucose

Significant Decrease

No Significant Change

Safety

Well-tolerated
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Type 2 Diabetes (T2D) and Obesity

A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics
of AZP-531 in healthy, overweight/obese, and T2D subjects.[2]

Table 2: Key Outcomes in the T2D and Overweight/Obese Study[2]

Study Part Population AZP-531 Dose Key Findings

Doses =15 pg/kg
significantly improved
glucose
) concentrations without
Overweight/Obese 3, 15, 30, or 60 pg/kg ) o )
Part B . increasing insulin

(n=32) daily for 14 days
levels. Mean body
weight decreased by
2.6 kg (vs 0.8 kg for

placebo).

60 pg/kg dose

reduced HbAlc by
Type 2 Diabetes 15,2 x 30, or 60 pg’kg  0.4% (vs 0.2% for
(n=36) daily for 14 days placebo) and body

Part C

weight by 2.1 kg (vs
1.3 kg for placebo).

Experimental Protocols
PWS Phase Il Trial Methodology

o Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[1]

» Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged
12-50 years.[1][3] The study was conducted at seven sites across France, Spain, and Italy.

[31[7]

« Intervention: Daily subcutaneous injections of AZP-531 or a matching placebo for 14 days,
administered 30 minutes prior to breakfast.[1][3]
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e Dosing: 3 mg for patients weighing 50-70 kg and 4 mg for those weighing >70 kg.[1]
e Primary Assessments:
o Safety: Adverse events, vital signs, and safety laboratory tests.[1]

o Efficacy: The Hyperphagia Questionnaire (HQ) was used to assess food-related
behaviors.[1] Patient-reported appetite, body composition, and glycemic measures were

also evaluated.[1]

o Biochemical Analysis: Blood samples were collected to measure acylated and unacylated

ghrelin levels.[1]

The following diagram outlines the general workflow of this clinical trial.
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PWS Phase Il Clinical Trial Workflow.

First-in-Human T2D and Obesity Trial Methodology

¢ Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]
« Participants:

o Part A: 44 healthy subjects (BMI 20-28 kg/m 2).[2]
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o Part B: 32 overweight/obese subjects (BMI 28-38 kg/m 2).[2]

o Part C: 36 patients with T2D (BMI 20-40 kg/m 2, HbAlc 7-10%).[2]

¢ Intervention:

o Part A: Single subcutaneous dose of 0.3, 3, 15, 30, 60, or 120 ug/kg AZP-531 or placebo.
[2]

o Part B: Daily doses of 3, 15, 30, or 60 pg/kg AZP-531 or placebo for 14 days.[2]
o Part C: Daily doses of 15, 2 x 30, or 60 ug/kg AZP-531 or placebo for 14 days.[2]

o Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics,
including glucose measurements.[2]

Conclusion

AZP-531, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic
potential in the management of metabolic disorders. In patients with PWS, short-term treatment
with AZP-531 was well-tolerated and led to significant improvements in food-related behaviors
and reductions in waist circumference and fat mass.[1][8] In individuals with T2D and obesity,
AZP-531 improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[2]
These promising findings warrant further investigation in longer-term and larger clinical trials to
fully elucidate the safety and efficacy of AZP-531 as a new treatment strategy for these
challenging metabolic conditions.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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